molecular formula C7H11NO4 B3264335 1-Aminocyclopentane-cis-1,2-dicarboxylic acid CAS No. 39026-64-7

1-Aminocyclopentane-cis-1,2-dicarboxylic acid

Cat. No.: B3264335
CAS No.: 39026-64-7
M. Wt: 173.17 g/mol
InChI Key: ICCJHMNYUMDWSP-MHTLYPKNSA-N
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Description

1-Aminocyclopentane-cis-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1-aminocyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJHMNYUMDWSP-MHTLYPKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@](C1)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39026-64-7
Record name (+/-)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid
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Evolution of Cyclic Amino Acids As Pharmacological Tools in Glutamatergic Systems

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is integral to a vast array of neurological functions. Glutamate's flexibility allows it to adopt numerous conformations, enabling it to activate a diverse range of receptor subtypes, including both ionotropic and metabotropic receptors. youtube.com This promiscuity, however, presents a challenge for researchers aiming to understand the specific roles of each receptor subtype.

To overcome this, pharmacologists have turned to cyclic amino acids, which are rigid analogs of glutamate (B1630785). By incorporating the glutamate pharmacophore into a ring structure, the rotational freedom of the molecule is limited, forcing it into a specific, constrained conformation. This approach has been instrumental in developing receptor-subtype-selective ligands.

A prominent example of this strategy is the development of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). Different isomers of ACPD have shown selectivity for metabotropic glutamate receptors (mGluRs) over ionotropic receptors. nih.gov For instance, (1S,3R)-ACPD is a selective agonist for metabotropic glutamate receptors that are negatively coupled to cAMP formation. nih.gov The study of such compounds has provided critical insights into the distinct physiological roles of mGluR subtypes in the hippocampus and other brain regions. nih.gov

The development of these tools has allowed for the detailed pharmacological characterization of glutamate receptor subtypes, paving the way for a deeper understanding of their involvement in synaptic plasticity, neurotoxicity, and various neurological disorders.

Significance of Conformationally Restricted Analogues in Receptor Biology

The principle behind using conformationally restricted analogues is to match the "active conformation" of the endogenous ligand for a specific receptor subtype. Glutamate (B1630785) receptors, like other receptors, possess a three-dimensional binding pocket. The affinity and efficacy of a ligand are determined by how well its shape and charge distribution complement this pocket.

By synthesizing rigid molecules that mimic different potential conformations of glutamate, researchers can probe the structural requirements for binding to and activating specific receptor subtypes. This has led to several key discoveries:

Receptor Subtype Selectivity: Conformationally restricted analogues have been crucial in designing ligands that are highly selective for one receptor subtype over others. For example, certain isomers of L-alpha-(carboxycyclopropyl)-glycine (L-CCG), a conformationally restricted glutamate analogue, show marked selectivity for the NMDA receptor subtype. nih.gov The (2S,3R,4S) isomer (L-CCG-IV) activates the NMDA receptor more potently than NMDA itself, suggesting that the NMDA receptor is preferentially activated by a folded conformation of glutamate. nih.gov

Understanding Receptor Activation and Desensitization: The rigid structure of these analogues can also be used to study the mechanics of receptor activation and desensitization. By locking the ligand-binding domain in a particular state, it's possible to investigate the downstream conformational changes that lead to ion channel opening or the initiation of intracellular signaling cascades. nih.govnih.gov

Mapping the Pharmacophore: The use of a variety of restricted analogues helps to build a detailed map of the pharmacophore for each receptor subtype, defining the essential spatial arrangement of the amino and carboxyl groups required for binding and activation.

The table below illustrates the differential activity of various conformationally restricted glutamate analogues at different receptor subtypes, highlighting the impact of their rigid structures on biological activity.

CompoundReceptor SubtypeActivity
(1S,3R)-ACPDMetabotropic (cAMP-linked)Agonist
L-CCG-IVNMDAPotent Agonist
L-CCG-INon-NMDAWeak Agonist
(2S,1'R,2'S)-2-(2'-carboxycyclobutyl)glycine (CBG-IV)AMPA/KainateHigh-affinity Agonist

This table is generated based on data from related compounds to illustrate the concept of subtype selectivity. nih.govnih.govnih.gov

Overview of Research Trajectories for 1 Aminocyclopentane Cis 1,2 Dicarboxylic Acid

Established Multi-step Organic Synthesis Pathways

The primary established route for the synthesis of 1-aminocyclopentane-1,2-dicarboxylic acid isomers involves the application of classical amino acid synthesis reactions to a functionalized cyclopentane precursor. This pathway provides access to both the cis and trans diastereomers.

The key precursor for this synthetic route is ethyl 2-oxocyclopentanecarboxylate. cdnsciencepub.comcdnsciencepub.com This starting material is a β-keto ester that contains the necessary cyclopentane ring and a carbonyl group that can be converted into the C1-amino functionality. The ester group at the C2 position serves as a handle for one of the target carboxylic acid groups. This precursor is readily available and provides the essential carbon framework for the target molecule.

The core of the synthesis relies on the Bucherer-Bergs reaction, a well-established method for producing hydantoins from ketones. cdnsciencepub.comcdnsciencepub.comalfa-chemistry.com In this key step, ethyl 2-oxocyclopentanecarboxylate is reacted with potassium cyanide (KCN) and ammonium (B1175870) carbonate. This multicomponent reaction efficiently introduces the nitrogen atom and the carbon for the C1-carboxylic acid. The reaction proceeds through the formation of an intermediate hydantoin (B18101), specifically 2-cyclopentanecarboxylic acid-5,5'-hydantoin. cdnsciencepub.comcdnsciencepub.com

The final step is the hydrolysis of the hydantoin intermediate. Treatment of the hydantoin at elevated temperatures with a strong base, such as barium hydroxide, followed by acidification, cleaves the hydantoin ring to yield the desired amino acid. cdnsciencepub.comcdnsciencepub.com This hydrolysis step simultaneously unmasks the C1-amino group and the C1-carboxylic acid, completing the synthesis. A notable outcome of this high-temperature hydrolysis is the epimerization at the C2 position, resulting in a mixture of both cis and trans isomers of 1-aminocyclopentane-1,2-dicarboxylic acid, which can then be separated. cdnsciencepub.comcdnsciencepub.com

StepStarting MaterialReagentsIntermediate/ProductReference
1Ethyl 2-oxocyclopentanecarboxylateKCN, (NH₄)₂CO₃2-Cyclopentanecarboxylic acid-5,5'-hydantoin cdnsciencepub.comcdnsciencepub.com
22-Cyclopentanecarboxylic acid-5,5'-hydantoin1. Ba(OH)₂ 2. H₂SO₄Mixture of cis- and trans-1-Aminocyclopentane-1,2-dicarboxylic acid cdnsciencepub.comcdnsciencepub.com

Stereoselective Synthesis of the cis-1,2-Dicarboxylic Acid Isomer

Achieving stereocontrol is a critical challenge in the synthesis of this molecule. The relative orientation of the two carboxyl groups defines the cis and trans diastereomers, while the quaternary C1 center can exist as one of two enantiomers.

The primary method described above, involving the hydrolysis of a hydantoin intermediate, is not diastereoselective and produces a mixture of isomers. cdnsciencepub.comcdnsciencepub.com However, alternative strategies can be employed to specifically target the cis isomer by establishing the desired stereochemistry prior to the introduction of the amino group.

One effective diastereoselective approach is the catalytic hydrogenation of an unsaturated precursor. The synthesis of cis-1,2-cyclopentanedicarboxylic acid can be achieved by the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid using a Raney nickel catalyst. prepchem.com This reaction saturates the double bond and delivers hydrogen from one face of the ring, resulting in the formation of the cis product with high selectivity. prepchem.com This diacid can then, in principle, be further elaborated to introduce the C1-amino group, preserving the cis relationship of the carboxylates.

Another strategy involves leveraging the thermodynamic stability of the cyclic anhydride (B1165640). The cis-isomer of 1,2-cyclopentanedicarboxylic acid readily forms a stable cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, a reaction not possible for the trans-isomer. guidechem.com This unique reactivity can be used as a basis for separation and purification of the cis diacid precursor from a mixture.

The synthesis starting from ethyl 2-oxocyclopentanecarboxylate results in a racemic product. To obtain enantiomerically pure this compound, enantioselective strategies are required. While specific application to this exact molecule is not extensively documented, methods used for analogous compounds can be applied.

One powerful strategy is the enantioselective desymmetrization of a meso intermediate. The cis-cyclopentane-1,2-dicarboxylic anhydride, being a meso compound, is an ideal substrate for this approach. Ring-opening of this anhydride with an alcohol in the presence of a chiral catalyst, such as a modified Cinchona alkaloid, can produce a chiral hemiester with high enantiomeric excess. This resolved intermediate can then be carried forward to the final amino acid product.

Alternatively, chiral resolution can be performed on a racemic intermediate. For example, the stereoisomers of 2-aminocyclopentanecarboxylic acid have been successfully resolved by forming diastereomeric salts with chiral resolving agents like (2R,3R)-2,3-dibenzoyltartaric acid (DBTA). nih.gov A similar approach could be applied to resolve the racemic mixture of this compound or a suitable precursor.

Synthesis of Related Cyclopentane Amino Acid Analogues for Comparative Studies

The synthesis of structurally related cyclopentane amino acids provides valuable compounds for comparative structure-activity relationship (SAR) studies. These analogues help in understanding the conformational and steric requirements of biological targets.

One important analogue is (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors. nih.gov Its enantioselective synthesis has been achieved starting from L-serine. nih.gov A key step in this synthesis involves the construction of the chiral quaternary center via a C-H insertion reaction of an alkylidenecarbene, which is generated from a ketone precursor and lithiotrimethylsilyldiazomethane. nih.govresearchgate.net Another reported enantioselective synthesis of (1S,3R)-ACPD uses Garner's aldehyde as a chiral starting material, with a key step being an alkylidene carbene 1,5-C-H insertion to form the cyclopentane ring. acs.org

The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has also been reported on a scalable level. nih.gov This synthesis starts with ethyl 2-oxocyclopentanecarboxylate and a chiral amine, (S)-α-phenylethylamine, to form a diastereomeric mixture of enamines. Subsequent reduction and separation provide access to the different stereoisomers of ACPC, which are valuable building blocks for creating peptide foldamers. nih.gov These varied synthetic strategies highlight the diverse methodologies available for creating a toolbox of conformationally constrained cyclopentane amino acids for further research.

AnaloguePrecursor(s)Key Synthetic Step(s)Reference
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)L-SerineC-H insertion of alkylidenecarbene nih.gov
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)Garner's aldehydeAlkylidene carbene 1,5-C-H insertion acs.org
2-Aminocyclopentanecarboxylic acid (ACPC) stereoisomersEthyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamineDiastereoselective reduction of enamine nih.gov

Routes to 1-Aminocyclopentane-1,3-dicarboxylic acid Isomers (e.g., ACPD)

While the primary focus is on the cis-1,2-dicarboxylic acid isomer, understanding the synthetic strategies for the isomeric 1-aminocyclopentane-1,3-dicarboxylic acids (ACPDs) provides valuable insights into the construction of the aminocyclopentane backbone. nih.gov The synthesis of these isomers often serves as a foundation for developing routes to other substitution patterns.

One notable stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors, starts from L-serine. A key step in this synthesis involves the construction of the chiral quaternary center via a C-H insertion reaction of an alkylidenecarbene. This carbene is generated in situ from the reaction between lithiotrimethylsilyldiazomethane and a corresponding ketone precursor derived from L-serine. libretexts.org

Alternative approaches to ACPD and its isomers often employ classic organic reactions tailored for stereocontrol. These can include Diels-Alder reactions to establish the cyclopentane ring with initial stereochemistry, followed by functional group manipulations to introduce the amino and carboxyl groups. Resolution of racemic mixtures, either through classical resolution with chiral resolving agents or through enzymatic methods, is also a common strategy to obtain enantiomerically pure isomers. nih.gov

The synthesis of various aminocyclopentane tricarboxylic acid analogues has also been explored to probe the structure-activity relationships at glutamate receptors. For instance, the addition of a third carboxylic acid group to the ACPD scaffold has been shown to modulate the pharmacological profile, converting agonists into antagonists or altering receptor subtype selectivity. acs.org

Incorporation of Additional Functional Groups for Ligand Modification

The modification of the this compound scaffold by incorporating additional functional groups is a key strategy in ligand design to enhance potency, selectivity, and pharmacokinetic properties. These modifications can be directed at either the carboxylic acid groups, the amino group, or the cyclopentane ring itself.

Esterification and Amidation of Carboxylic Acid Groups: The carboxylic acid moieties are prime targets for modification. Esterification can be achieved by reacting the dicarboxylic acid with an appropriate alcohol under acidic conditions. For example, the trans-isomer of 1,2-cyclopentanedicarboxylic acid can be esterified with methanol (B129727) in the presence of sulfuric acid to yield the corresponding dimethyl ester. This modification can improve properties such as membrane permeability. mdpi.com Amidation, another common modification, can be carried out by first converting the dicarboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, followed by reaction with an amine. The cis-isomer of 1,2-cyclopentanedicarboxylic acid readily forms a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, which can then be opened by an amine to form a mono-amido derivative. chemicalbook.com

ModificationReagent(s)Product
EsterificationMethanol, Sulfuric AcidDimethyl cyclopentane-1,2-dicarboxylate
Amidation (via anhydride)Acetic Anhydride, then Ammoniacis-1,2-Cyclopentanedicarboximide

Modification of the Amino Group: The amino group can be functionalized through various reactions, such as acylation or alkylation, to introduce new substituents. For instance, N-acylation with different acyl chlorides or anhydrides can introduce a variety of functional groups that can interact with receptor binding sites.

Functionalization of the Cyclopentane Ring: Introducing substituents onto the cyclopentane ring itself offers another avenue for structural diversification. This can be achieved by starting with a pre-functionalized cyclopentane precursor or by direct C-H functionalization of the aminocyclopentane dicarboxylic acid scaffold, although the latter can be challenging to control regioselectively. The synthesis of analogues like 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid, a conformationally restricted analogue of ACPD, highlights how modifying the carbocyclic core can lead to potent receptor agonists. nih.gov

The development of new synthetic methods continues to expand the toolbox for creating novel analogues. For example, recent advances in modifying carboxylic acids by adding a single carbon atom could provide new avenues for homologation of the carboxylic acid side chains in these structures, potentially leading to ligands with altered binding affinities and selectivities. researchgate.net

Direct Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

The N-Methyl-D-Aspartate (NMDA) receptor, a prominent member of the ionotropic glutamate receptor family, plays a crucial role in synaptic plasticity and memory function. The interaction of this compound with these receptors is a key area of pharmacological interest.

Agonistic Properties and Receptor Activation

While extensive research has been conducted on various isomers of aminocyclopentane dicarboxylic acid, there is a notable lack of specific data characterizing the agonistic properties of this compound at NMDA receptors. For comparison, the related compound, (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is recognized as a potent NMDA receptor agonist, mimicking the active, partially folded conformation of the endogenous agonist, (S)-glutamate nih.gov. Studies on other isomers, such as the trans-1,3-dicarboxylic acid (trans-ACPD), have shown that they can increase the inward currents induced by NMDA in spinal dorsal horn neurons nih.gov. However, direct evidence of this compound binding to and activating the NMDA receptor remains to be elucidated.

Modulation of NMDA Receptor Expression and Function

The ability of compounds to modulate the expression and function of NMDA receptors is critical for understanding their long-term effects on neuronal activity. Research on the related isomer, (±)1-aminocyclopentane-cis-1,3-dicarboxylic acid, has demonstrated an ability to significantly increase the cellular mRNA and protein levels of the obligatory NMDA receptor subunit, NR1. This upregulation suggests a potential mechanism for enhancing synaptic strength and plasticity. At present, similar studies investigating the specific effects of this compound on NMDA receptor expression and function have not been reported.

Analysis of Subtype Selectivity (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D)

NMDA receptors are heteromeric complexes typically composed of two NR1 subunits and two NR2 subunits, with four different NR2 subunits (NR2A-D) conferring distinct pharmacological and physiological properties to the receptor complex. The subtype selectivity of a ligand is a crucial determinant of its therapeutic potential and side-effect profile. Pharmacological characterizations of conformationally constrained glutamate analogues, including the related compound cis-ACPD, have generally shown a lack of significant subtype selectivity, with no more than a 2-3 fold preference for any specific NMDA receptor subtype. Specific data on the binding affinities and functional potencies of this compound at the various NR1/NR2 subunit combinations are currently unavailable.

Table 1: Comparative NMDA Receptor Subtype Selectivity of Related Glutamate Analogues

CompoundNR1/NR2ANR1/NR2BNR1/NR2CNR1/NR2D
cis-ACPDLow SelectivityLow SelectivityLow SelectivityLow Selectivity
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Consideration of Potential Interactions with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, second-messenger-mediated signaling pathways. Differentiating the activity of this compound from that of its well-characterized isomer, ACPD, at these receptors is essential.

Differentiation from 1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) Actions on mGluRs

The compound 1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a widely studied and non-selective agonist at metabotropic glutamate receptors. Specifically, the (1S,3R)-ACPD isomer is a potent agonist for multiple mGluR subtypes. For instance, it has been shown to be an agonist at L-AP4 receptors, a type of Group III mGluR, in retinal ON bipolar cells nih.gov. Furthermore, (1S,3R)-ACPD stimulates phosphoinositide hydrolysis and cyclic AMP formation through its action on Group I and Group II mGluRs nih.gov.

In contrast, there is a significant lack of information regarding the activity of this compound at any of the mGluR subtypes. This absence of evidence makes it difficult to draw direct comparisons. The primary differentiation, therefore, lies in the extensive characterization of ACPD as a broad-spectrum mGluR agonist, whereas the mGluR pharmacology of this compound remains uninvestigated.

Table 2: Established Actions of ACPD Isomers on Metabotropic Glutamate Receptors

Receptor SubtypeAction of (1S,3R)-ACPDAction of this compound
Group I mGluRs (mGluR1, mGluR5)Agonist (stimulates phosphoinositide hydrolysis) nih.govData Not Available
Group II mGluRs (mGluR2, mGluR3)Agonist (inhibits adenylyl cyclase) nih.govData Not Available
Group III mGluRs (e.g., L-AP4 receptor)Agonist nih.govData Not Available

Investigations into G-Protein Coupled Signaling Pathways

The activation of metabotropic glutamate receptors initiates intracellular signaling cascades through the coupling to G-proteins. These pathways can lead to the modulation of various effector enzymes and ion channels, resulting in diverse physiological responses. For example, the activation of mGluRs by (1S,3R)-ACPD can lead to the induction of immediate early gene expression in neurons, a process that can be mediated by the activation of phospholipase A2 nih.gov. Additionally, co-application of (1S,3R)-ACPD with arachidonic acid has been shown to potentiate synaptic transmission in hippocampal slices nih.gov.

Currently, there are no published studies that have investigated the effects of this compound on any G-protein coupled signaling pathways. Therefore, its potential to modulate these intricate intracellular communication systems remains an open area for future research.

Receptor Binding Kinetics and Affinity Studies

There is currently no publicly available data from scientific literature detailing the receptor binding kinetics and affinity of this compound for any known biological target, including glutamate receptors.

Elucidation of Mechanisms of Action at the Molecular Level

Due to the lack of receptor binding and affinity data, the molecular mechanism of action for this compound has not been elucidated in the scientific literature.

Structure Activity Relationships Sar Within the Cyclopentane Amino Acid Scaffold

Impact of Stereoisomerism on Receptor Selectivity and Potency

Stereoisomerism is a fundamental determinant of the biological activity of aminocyclopentane dicarboxylic acids. The spatial arrangement of the amino and carboxyl groups dictates how the molecule can interact with the chiral environment of a receptor's binding pocket.

Cis vs. Trans Configuration Differences

The relative orientation of the functional groups on the cyclopentane (B165970) ring profoundly influences receptor selectivity. While detailed pharmacological data for the cis- and trans-isomers of 1-aminocyclopentane-1,2-dicarboxylic acid are specific, extensive research on the closely related analog, 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), provides a clear illustration of this principle.

In the case of ACPD, the trans-isomer acts as a potent agonist for metabotropic glutamate (B1630785) receptors (mGluRs). nih.govjohnshopkins.edu In contrast, the cis-isomer is significantly more potent as a displacer of N-methyl-D-aspartate (NMDA) receptor binding, an ionotropic glutamate receptor. nih.govjohnshopkins.edu Specifically, trans-ACPD is approximately 12 times more potent as an mGluR agonist than as an NMDA receptor ligand, whereas cis-ACPD is about 30 times more potent as an NMDA receptor ligand than as an mGluR agonist. nih.govjohnshopkins.edu This demonstrates that the trans configuration is preferred for mGluR activation, while the cis configuration favors interaction with the NMDA receptor. This divergence in activity underscores how the spatial distance and orientation between the carboxyl groups and the amino group, dictated by the cis/trans relationship, are critical for selective receptor engagement.

Isomer (ACPD Analog)Primary Receptor TargetRelative Potency Profile
trans-ACPDMetabotropic Glutamate Receptors (mGluRs)~12x more potent at mGluRs vs. NMDA receptors
cis-ACPDN-methyl-D-aspartate (NMDA) Receptors~30x more potent at NMDA receptors vs. mGluRs

Enantiomeric Contributions to Pharmacological Profiles

Beyond the cis/trans diastereomerism, the specific enantiomer is crucial for pharmacological activity. The chiral nature of receptor binding sites means they can differentiate between enantiomers, often leading to one enantiomer being significantly more active than the other.

Again, studies on the enantiomers of trans-ACPD provide powerful insight. The (1S,3R)-ACPD enantiomer is a highly selective and efficacious agonist at mGluRs. nih.gov It is up to 30 times more potent in activating mGluRs compared to its affinity for NMDA receptors. nih.gov Conversely, the (1R,3S)-ACPD enantiomer is substantially less potent, efficacious, and selective at mGluRs. nih.gov This pronounced difference highlights that a precise three-dimensional arrangement of the functional groups is required for optimal receptor activation. The (1S,3R) configuration correctly positions the amino and carboxyl groups to engage with key residues in the mGluR binding pocket, leading to a productive conformational change and signal transduction.

Role of Dicarboxylic Acid Moiety Positioning (e.g., 1,2- vs 1,3-Substitution) in Ligand Efficiency

The positioning of the second carboxylic acid group on the cyclopentane ring is a key factor in determining which class of glutamate receptors a ligand will target. The distance and geometric relationship between the two acidic moieties and the amino group create distinct pharmacophores that fit into different receptor binding sites.

1-Aminocyclopentane-1,2-dicarboxylic acid, the subject of this article, and its analogs are known for their activity as agonists at metabotropic glutamate receptors. This contrasts with the activity profile of analogs where the carboxyl groups are in a 1,3-relationship, such as ACPD. As noted, the cis-isomer of ACPD shows a strong preference for ionotropic NMDA receptors. nih.govjohnshopkins.edu This shift in selectivity suggests that the closer proximity of the carboxyl groups in the 1,2-substitution pattern creates a conformation that is more amenable to binding with mGluRs, while the greater separation in the 1,3-substitution pattern can, depending on the stereochemistry, lead to potent interactions with the NMDA receptor complex. This ability to modulate receptor selectivity by repositioning a single functional group is a cornerstone of rational drug design within this chemical series.

Conformational Analysis and Biologically Active Conformations

The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" and "twist" forms. biomedres.us This conformational flexibility is constrained by the substituents. For a molecule like 1-aminocyclopentane-cis-1,2-dicarboxylic acid to bind to a receptor, it must adopt a specific low-energy conformation, known as the "biologically active conformation," that is complementary to the receptor's binding site.

X-ray crystallography studies of related compounds have shown that both cis and trans isomers exist as zwitterions in the solid state, with the cyclopentane ring adopting envelope conformations. Conformational analysis using NMR spectroscopy and computational methods is essential to understand the preferred shapes in solution. mdpi.com For the cis-isomer, the two carboxylic acid groups are on the same face of the ring, which can influence the ring's pucker and may allow for intramolecular interactions that stabilize certain conformations. The biologically active conformation is the specific arrangement that correctly orients the key pharmacophoric elements—the α-amino group and the two carboxyl groups—to match the spatial requirements of the receptor's binding pocket.

Derivatization and Analog Development for Enhanced Specificity

Building upon the fundamental SAR of the aminocyclopentane dicarboxylic acid scaffold, researchers have developed derivatives and analogs to enhance specificity for different receptor subtypes. A key strategy involves adding further functional groups to the cyclopentane ring.

One successful approach has been the synthesis of 1-aminocyclopentane tricarboxylic acids (ACPTs). For example, the introduction of a third carboxylic acid group at the 4-position of the ring led to compounds with high selectivity for Group III mGluRs. google.com Specifically, the stereoisomer (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) was identified as a selective Group III mGluR agonist. google.com This demonstrates that adding another negatively charged group can introduce new interactions with the receptor, refining the binding profile and enhancing selectivity for a specific receptor subtype over others. Such derivatization allows for the development of precise chemical tools to probe the function of individual receptors.

Computational Modeling of Ligand-Receptor Docking and Dynamics

Computational chemistry provides powerful tools to visualize and understand the interactions between ligands like this compound and their receptors at an atomic level. Molecular docking and molecular dynamics (MD) simulations are key techniques in this area. mdpi.com

Docking studies can predict the likely binding pose of a ligand within the known crystal structure of a receptor's binding domain. These models can rationalize why one stereoisomer is more potent than another by revealing key interactions, such as hydrogen bonds or electrostatic interactions, between the ligand's functional groups and amino acid residues in the receptor.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the receptor upon binding. mdpi.com This computational approach is invaluable for interpreting experimental SAR data and for the rational design of new analogs with improved potency and selectivity.

Preclinical Neurobiological Investigations and Functional Characterization

Effects on Neuronal Excitability in In Vitro Systems

Studies on ACPD isomers demonstrate significant modulation of neuronal excitability. For instance, the selective agonist of metabotropic glutamate (B1630785) receptors, trans-ACPD, has been shown to reversibly inhibit extracellularly recorded excitatory postsynaptic potentials (EPSPs) in the CA1 layer of rat hippocampus. This effect was associated with a depression of the electrical excitability of CA1 neurons. nih.gov In contrast, another isomer, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), has been observed to induce burst firing in rat dorsolateral septal nucleus neurons. nih.govutmb.edu This induction of burst firing suggests an increase in neuronal excitability. These divergent effects highlight the complex role of ACPD isomers in regulating neuronal activity.

Table 1: Effects of ACPD Isomers on Neuronal Excitability

CompoundPreparationEffect on Neuronal Excitability
trans-ACPDRat hippocampal slices (CA1)Inhibition
(1S,3R)-ACPDRat dorsolateral septal nucleus neuronsInduction of burst firing

The modulation of synaptic transmission is a key feature of ACPD isomers. Research has shown that activation of metabotropic quisqualate receptors by trans-ACPD leads to a reduction in the amplitude of the synaptic response in the CA1 area of rat hippocampus. This reduction was observed for components of the response mediated by N-methyl-D-aspartate (NMDA) receptors, non-NMDA receptors, and gamma-aminobutyric acid (GABA) receptors, indicating a broad inhibitory effect on synaptic transmission. nih.gov

Information regarding the specific effects of any ACPD isomer on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), is not extensively detailed in the available literature.

Assessment of Intracellular Signaling Pathway Activation

A significant body of evidence indicates that certain ACPD isomers act as potent agonists at metabotropic glutamate receptors that are coupled to the phosphoinositide hydrolysis pathway. Specifically, (1S,3R)-ACPD has been demonstrated to stimulate [3H]phosphoinositide hydrolysis in slices of both neonatal and adult rat hippocampus. nih.gov This stimulation suggests that the activation of these receptors leads to the production of inositol (B14025) phosphates, which are important second messengers. Furthermore, in mouse cerebellar granule cells, the response to trans-ACPD-stimulated phosphoinositide hydrolysis can be synergistically enhanced by ionotropic excitatory amino acids and potassium. nih.gov

Table 2: Effect of ACPD Isomers on Phosphoinositide Hydrolysis

CompoundPreparationOutcome
(1S,3R)-ACPDNeonatal and adult rat hippocampal slicesStimulation of [3H]phosphoinositide hydrolysis
trans-ACPDMouse cerebellar granule cellsStimulation of phosphoinositide hydrolysis, potentiated by NMDA, AMPA, and high potassium

The modulation of cyclic AMP (cAMP) levels is another important aspect of the functional profile of ACPD isomers. Studies have shown that trans-(±)-1-amino-1,3-cyclopentanedicarboxylate (trans-ACPD) stimulates cAMP accumulation in rat cerebral cortical slices. nih.gov This suggests that at least one subtype of metabotropic glutamate receptor activated by this isomer is positively coupled to adenylyl cyclase, the enzyme responsible for cAMP synthesis. However, it is noteworthy that in the same study, trans-ACPD had no effect on cAMP accumulation in either primary neuronal or glial cell cultures, indicating that the cellular context is critical for this effect. nih.gov

Investigations into the effects of ACPD isomers on intracellular calcium levels have revealed that (1S,3R)-ACPD can induce increases in dendritic calcium concentrations in oriens/alveus interneurons of the hippocampus. This effect is accompanied by a depolarization of the neuron. The ability of this isomer to modulate intracellular calcium suggests a potential role in a wide range of calcium-dependent cellular processes.

Role in Glutamate Homeostasis in Astrocytic Models

Specific research detailing the effects of 1-Aminocyclopentane-cis-1,2-dicarboxylic acid on glutamate uptake, release, or metabolism (e.g., via glutamine synthetase or glutaminase (B10826351) activity) in astrocyte cultures is not available in the reviewed scientific literature. Studies on other isomers, such as (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, have shown that they can be transported into astrocytes and inhibit enzymes like phosphate-activated glutaminase, thereby reducing intracellular glutamate levels. nih.govcityu.edu.hk However, no equivalent data exists for the cis-1,2- isomer.

Application as a Pharmacological Probe in Animal Models for Neurobiological Processes (e.g., learning, memory, pain)

No studies were identified that utilize this compound as a pharmacological tool to investigate learning, memory, or pain in animal models.

There is no available data on behavioral changes in animal models resulting from the administration of this compound. In contrast, the related compound, cis-1,3-ACPD, has been shown to be a potent convulsant in neonatal rats, an effect preventable by NMDA receptor antagonists. nih.govjohnshopkins.edu This highlights its action at ionotropic glutamate receptors, but this finding cannot be extrapolated to the cis-1,2- isomer.

Information regarding in vivo neurochemical changes induced by this compound is absent from the current body of scientific literature. Studies on cis-1,3-ACPD have demonstrated significant, dose-dependent neuronal degeneration (excitotoxicity) following direct injection into the rat striatum, a characteristic effect of potent NMDA receptor activation. nih.govjohnshopkins.edu The trans-1,3 isomer, acting on metabotropic receptors, does not produce this excitotoxicity. nih.govjohnshopkins.edu The neurochemical profile of the cis-1,2- isomer remains uncharacterized.

Advanced Research Methodologies for Characterizing 1 Aminocyclopentane Cis 1,2 Dicarboxylic Acid and Analogues

Heterologous Receptor Expression Systems for Functional Studies

Heterologous expression systems are indispensable tools for the functional characterization of receptor ligands. By expressing a specific receptor of interest in a cell line that does not endogenously express it, researchers can study the effects of a compound on that particular receptor in a controlled environment, free from the confounding variables of a native neuronal system.

The development of stable cell lines, such as Baby Hamster Kidney (BHK-21) and Chinese Hamster Ovary (CHO) cells, that continuously express a specific glutamate (B1630785) receptor subtype is a cornerstone of modern pharmacological research. frontiersin.orgelifesciences.org These cell lines are generated by transfecting the host cells with a vector containing the cDNA of the target receptor. Through selection with antibiotics, only the cells that have successfully integrated the receptor gene into their genome survive, leading to a homogenous population of cells that reliably express the receptor of interest.

These stable cell lines are highly advantageous for a number of reasons. They provide a consistent and reproducible source of the target receptor, which is crucial for high-throughput screening of compound libraries and for detailed pharmacological studies. Furthermore, the well-characterized nature of these cell lines allows for the implementation of various functional assays, such as measuring changes in intracellular calcium or cyclic AMP levels upon ligand application, to determine the efficacy and potency of compounds like 1-Aminocyclopentane-cis-1,2-dicarboxylic acid. While BHK-21 cells have been widely used for propagating various viruses for research purposes, their utility extends to receptor expression studies. nih.govunchealthcare.org CHO cells are a prevalent host for producing biopharmaceuticals and are extensively used for studying gene function and for toxicity screening. elifesciences.orgresearchgate.net

Cell LineOriginKey Advantages for Receptor Studies
BHK-21 Baby Hamster KidneyWell-established, robust, suitable for stable transfection and high-level protein expression.
CHO Chinese Hamster OvaryAmenable to genetic manipulation, capable of human-like post-translational modifications, widely used in industry and research for recombinant protein expression.

Xenopus laevis oocytes are a powerful and versatile heterologous expression system for studying ion channels and G-protein coupled receptors, including glutamate receptors. nih.govapa.org The large size of the oocytes facilitates the microinjection of cRNA encoding the receptor of interest. The oocyte's cellular machinery then translates this cRNA, leading to the expression of functional receptors on the cell membrane.

A primary advantage of the Xenopus oocyte system is its utility for electrophysiological studies. The large cell size allows for the straightforward implementation of two-electrode voltage clamp (TEVC) recordings. This technique enables researchers to measure the ion flow through ligand-gated ion channels in response to the application of a compound. For G-protein coupled metabotropic glutamate receptors, co-expression with specific ion channels can allow for the detection of receptor activation through the measurement of downstream ion channel activity. This system is particularly well-suited for detailed biophysical characterization of ligand-receptor interactions, including determining agonist versus antagonist activity and characterizing the kinetics of channel gating.

Quantitative Radioligand Binding Assays for Receptor Occupancy and Affinity

Quantitative radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor and for quantifying receptor density in a given tissue or cell preparation. These assays typically involve the use of a radiolabeled ligand (a ligand containing a radioactive isotope, such as tritium [³H] or carbon-14 [¹⁴C]) that is known to bind to the receptor of interest with high affinity and specificity.

The basic principle involves incubating a preparation of membranes from cells or tissues expressing the target receptor with the radioligand. The amount of radioligand bound to the receptors is then measured. To determine the affinity of an unlabeled compound, such as this compound, a competition binding assay is performed. In this setup, increasing concentrations of the unlabeled compound are added to the incubation mixture, and the ability of the compound to displace the radioligand from the receptor is measured. From this data, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.

For example, in a study characterizing the binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line, [³H]glutamate was used as the radioligand. The affinity of various compounds, including the analogue (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), was determined by their ability to displace [³H]glutamate. The rank order of affinity was found to be L-glutamate > (1S,3R)-ACPD > L(+)-2-amino-3-phosphonopropionic acid (L-AP3) > quisqualic acid > L(+)-2-amino-4-phosphonobutyric acid (L-AP4) > ibotenic acid nih.gov.

Receptor occupancy studies can also be performed in vivo using techniques like quantitative autoradiography with a suitable radioligand to determine the extent to which a systemically administered drug binds to its target receptors in the brain. nih.govfocusonmicroscopy.org

Assay TypeInformation GainedKey Components
Saturation Binding Receptor density (Bmax) and radioligand affinity (Kd)Varying concentrations of a single radioligand
Competition Binding Affinity (Ki) of an unlabeled compoundFixed concentration of radioligand and varying concentrations of unlabeled competitor

Mass Spectrometry-Based Metabolomic and Proteomic Analyses

Mass spectrometry (MS)-based metabolomics and proteomics are powerful, unbiased approaches to understanding the global cellular changes that occur in response to treatment with a compound like this compound. nih.govapa.org These techniques provide a snapshot of the small molecules (metabolites) and proteins within a biological system, offering insights into the downstream signaling pathways and metabolic processes affected by receptor activation.

Metabolomic analysis can reveal changes in the levels of key metabolites involved in neurotransmitter synthesis and degradation, energy metabolism, and other cellular pathways. nih.govapa.org For instance, by treating cultured neurons or astrocytes with this compound and then analyzing the cellular metabolome using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify specific metabolic pathways that are altered. This can provide crucial information about the functional consequences of receptor engagement.

Proteomic analysis , on the other hand, focuses on the large-scale study of proteins. nih.govnih.gov Following treatment with a compound, changes in the expression levels of numerous proteins can be quantified. Furthermore, post-translational modifications, such as phosphorylation, which are critical for intracellular signaling, can be detected and quantified. This can help to identify the specific signaling cascades that are activated or inhibited by the compound. For example, a proteomic study could reveal changes in the phosphorylation state of key signaling proteins downstream of a metabotropic glutamate receptor after application of an agonist.

Advanced Microscopy Techniques for Subcellular Localization of Ligands or Receptors

Understanding where a receptor is located within a cell and how its distribution changes in response to ligand binding is crucial for understanding its function. Advanced microscopy techniques provide the necessary spatial resolution to visualize these processes at the subcellular level.

Confocal microscopy is a widely used technique that allows for the generation of high-resolution, three-dimensional images of cells and tissues. By using fluorescently labeled ligands or antibodies against the receptor of interest, researchers can visualize the distribution of the receptor on the cell surface, in different cellular compartments, and within specific neuronal structures like dendrites and synapses.

Super-resolution microscopy techniques, such as direct stochastic optical reconstruction microscopy (dSTORM), have overcome the diffraction limit of light microscopy, enabling the visualization of molecular organization at the nanoscale. nih.govnih.govnews-medical.net These methods have been used to reveal the precise arrangement of metabotropic glutamate receptors within presynaptic active zones, showing their organization into nanodomains in close proximity to the neurotransmitter release machinery. nih.govnih.gov

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them excellent probes for single-molecule imaging. nih.govnih.gov Ligands can be conjugated to QDs to track the movement and trafficking of individual receptors on the surface of live cells in real-time. This allows for the detailed study of receptor internalization, recycling, and degradation in response to agonist binding.

Pharmacogenetic and Chemogenetic Approaches to Manipulate Receptor Activity

Pharmacogenetic and chemogenetic approaches are revolutionary techniques that allow for the precise control of specific cell populations or signaling pathways. These methods involve the introduction of genetically engineered receptors into target cells that are activated by specific, otherwise inert, small molecules.

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has become a powerful tool in neuroscience research. nih.govnih.govebiohippo.comnih.govfrontiersin.orgnih.gov DREADDs are modified G-protein coupled receptors that are unresponsive to their endogenous ligand but can be activated by a synthetic ligand, such as clozapine-N-oxide (CNO). By expressing an excitatory DREADD (e.g., hM3Dq) or an inhibitory DREADD (e.g., hM4Di) in a specific population of neurons that express the target receptor for a compound like this compound, researchers can mimic or block the effects of the compound on those specific cells. ebiohippo.comnih.govnih.gov This allows for the deconstruction of the neural circuits that mediate the compound's effects on behavior and physiology.

Future Directions and Emerging Research Avenues for 1 Aminocyclopentane Cis 1,2 Dicarboxylic Acid

Discovery of Novel Endogenous Ligands or Metabolites

While L-glutamate is the principal endogenous agonist for metabotropic glutamate (B1630785) receptors, the discovery of other naturally occurring molecules that can modulate mGluR activity remains an active area of investigation. guidetopharmacology.org Future research is likely to focus on identifying novel endogenous ligands or metabolites that may act on the same receptors as 1-Aminocyclopentane-cis-1,2-dicarboxylic acid. The known endogenous ligands for mGluRs include L-serine-O-phosphate, N-acetylaspartylglutamate (NAAG), and L-cysteine sulphinic acid. guidetopharmacology.org The specificity of some of these endogenous molecules for certain mGluR subtypes, such as the activation of Group III mGluRs by L-serine-O-phosphate, suggests a more nuanced regulation of glutamatergic signaling than previously appreciated. nih.govnih.gov

Further exploration into the metabolic pathways of compounds like this compound could also reveal active metabolites. While early studies investigated its metabolism, modern metabolomic techniques could provide a more comprehensive understanding of its biotransformation and whether any resulting molecules possess biological activity at mGluRs or other targets. nih.gov The identification of such molecules would provide deeper insights into the physiological and pathophysiological roles of mGluR signaling.

Development of Highly Selective and Potent Pharmacological Tools for Specific Receptor Subtypes

A significant challenge in the field has been the development of ligands with high selectivity for individual mGluR subtypes, owing to the conserved nature of the orthosteric glutamate binding site. nih.gov The cyclopentane (B165970) scaffold of this compound has been a foundational structure in the design of new, more selective pharmacological tools. Future research will undoubtedly continue to build upon this framework to create highly potent and subtype-selective agonists and antagonists.

The focus has increasingly shifted towards allosteric modulators, which bind to sites topographically distinct from the glutamate binding pocket. nih.gov This approach offers several advantages, including greater subtype selectivity and the ability to fine-tune endogenous glutamatergic signaling. nih.gov The development of positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and neutral allosteric ligands (NALs) for various mGluR subtypes is a rapidly advancing area. researchgate.netacs.org These tools will be instrumental in dissecting the precise contributions of each mGluR subtype to neuronal function and disease.

Table 1: Examples of Pharmacological Tools for mGluR Subtypes
Compound ClassExampleTarget mGluR Subtype(s)Mode of Action
Orthosteric AgonistLY379268Group II (mGluR2/3)Agonist
Orthosteric AntagonistLY341495Group II (and others at higher concentrations)Antagonist
Positive Allosteric Modulator (PAM)Biphenylindanone AmGluR2PAM
Negative Allosteric Modulator (NAM)MPEPmGluR5NAM

Exploration of Non-Canonical Receptor Interactions

Traditionally, mGluR signaling has been understood to occur through the activation of heterotrimeric G-proteins. However, a growing body of evidence points to the existence of non-canonical, G-protein-independent signaling pathways. nih.gov Future research will likely explore whether this compound and its analogs can activate these non-canonical pathways. For instance, studies have shown that mGluR1 can signal through a Src-family protein tyrosine kinase-dependent pathway, independent of G-protein activation. nih.gov

Another emerging concept is that of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govnih.gov This phenomenon has been demonstrated for mGluR5 allosteric modulators and orthosteric agonists at other mGluR subtypes. nih.govportlandpress.com Investigating whether this compound or newly developed analogs exhibit biased agonism could lead to the development of drugs with more specific cellular effects and potentially fewer side effects. This line of inquiry will be crucial for a more complete understanding of mGluR function and for designing more refined therapeutic agents.

Integration with Systems Neuroscience to Understand Circuit-Level Effects

The use of pharmacological tools like this compound and its analogs is becoming increasingly integrated with systems neuroscience approaches to understand how mGluR activation modulates the activity of entire neural circuits. Future research will likely employ these compounds in conjunction with advanced techniques such as in vivo electrophysiology, optogenetics, and functional imaging in behaving animals.

For example, analogs like (1S,3R)-ACPD have been used to study synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in brain regions critical for learning and memory, like the hippocampus. mdpi.com By selectively activating or blocking mGluRs in specific neuronal populations or pathways, researchers can dissect the contribution of these receptors to complex brain functions. Studies investigating the effects of mGluR agonists on neural oscillations, which are thought to underlie cognitive processes, are also a promising avenue of research. nih.gov This circuit-level understanding is essential for bridging the gap between molecular pharmacology and behavior.

Application in Translational Research as a Mechanistic Tool (excluding human clinical focus)

While excluding a focus on human clinical trials, the application of this compound and its derivatives as mechanistic tools in preclinical, translational research is a significant future direction. These compounds are valuable for probing the role of mGluR dysfunction in animal models of various neurological and psychiatric disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.